Product packaging for Quercetin-3-arabinofuranoside(Cat. No.:CAS No. 168293-37-6)

Quercetin-3-arabinofuranoside

Cat. No.: B600678
CAS No.: 168293-37-6
M. Wt: 436.37
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin-3-arabinofuranoside is a natural product found in Betula pubescens, Betula pendula, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O11 B600678 Quercetin-3-arabinofuranoside CAS No. 168293-37-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168293-37-6

Molecular Formula

C20H20O11

Molecular Weight

436.37

IUPAC Name

3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20?/m1/s1

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Occurrence and Distribution in Natural Sources

Quercetin-3-arabinofuranoside is found in various plants, including common fruits, vegetables, and medicinal herbs. biosynth.combiosynth.com Its presence has been identified in numerous plant families and species, where it contributes to the plant's defense mechanisms and physiological processes. The distribution can vary significantly between different plant species and even within the tissues of a single plant.

Research has confirmed the presence of this compound in a diverse range of plant sources. It has been isolated from the leaves, fruits, and aerial parts of plants such as the common walnut (Juglans regia), fennel (Foeniculum vulgare), and tea (Camellia sinensis). nih.gov Fruits like apples (Malus domestica) and berries, including blueberries and lingonberries (Vaccinium sp.), are also known to contain this compound. blueberriesconsulting.comhmdb.caashs.org

Table 1: Natural Plant Sources of this compound

Factors Influencing Accumulation in Plant Tissues

The concentration of Quercetin-3-arabinofuranoside in plant tissues is not static; it is influenced by a complex interplay of genetic, environmental, and developmental factors. These factors can trigger changes in the plant's metabolic pathways, leading to either an increase or decrease in the synthesis and accumulation of this and other flavonoids.

Key environmental stressors such as ultraviolet (UV) radiation, high temperatures, and drought are known to significantly affect flavonoid content. oup.commdpi.com Plants often increase the production of these compounds as a protective response to oxidative stress caused by these conditions. researchgate.net Furthermore, agricultural practices, the developmental stage of the plant, and interactions with pathogens can also modulate the levels of this compound. frontiersin.orgfrontiersin.orgnih.gov

Detailed research findings have elucidated how these specific factors operate:

UV Radiation : In silver birch (Betula pendula), exposure to solar UV-A and UV-B radiation leads to the accumulation of various quercetin (B1663063) glycosides. oup.com This is a defense mechanism, as flavonoids act as a sunscreen to protect the inner leaf cells from harmful radiation. oup.com The expression of genes involved in the flavonoid biosynthesis pathway is typically activated prior to the accumulation of the compounds. oup.com

High Temperature & Light : In 'Fuji' apples, conditions that cause sunburn, namely high irradiance and elevated temperatures, result in a significant increase in the concentration of quercetin glycosides in the fruit peel. ashs.orgresearchgate.net This is considered a response to the photo-oxidative stress induced by these conditions. ashs.org

Agricultural Practices : A study comparing organic and conventional apple orchards found that organic farming practices were associated with significantly higher concentrations of specific quercetin glycosides.

Developmental Stage & Season : The accumulation of flavonoids can vary with the plant's life cycle. In oil palm fruit, the level of avicularin (B192226) (this compound) was observed to decrease as the fruit developed. frontiersin.org Conversely, in the leaves of Cyclocarya paliurus, flavonoid content peaked in August, while in lingonberry leaves, the highest levels of quercetin glycosides were found in autumn, suggesting seasonal optimization of biosynthesis. mdpi.comfrontiersin.org

Pathogen Interaction : The presence of pathogens can trigger defense responses in plants that include the synthesis of antimicrobial compounds like flavonoids. In miniature roses, inoculation with the powdery mildew pathogen Podosphaera pannosa led to changes in the levels of this compound in the leaves. nih.gov

Geographical and Climatic Factors : Studies on lingonberry (Vaccinium vitis-idaea) have shown a positive correlation between the altitude of the growing location and the content of quercetin glycosides. mdpi.com The same research indicated that factors like temperature and precipitation were negatively correlated with the total phenolic content, with higher levels of secondary metabolites accumulating in response to drought or temperature stress. mdpi.com

Table 2: Research Findings on Factors Influencing this compound Accumulation

Isolation, Extraction, and Purification Methodologies

Advanced Chromatographic Techniques for Separation

Chromatography is the cornerstone for separating Quercetin-3-arabinofuranoside from complex plant extracts. Various methods are employed, each offering different levels of resolution and throughput, from initial fractionation to final purification.

High-Performance Liquid Chromatography (HPLC) is a principal technique for both the analysis and purification of this compound. Reversed-phase (RP) HPLC is commonly utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.net The separation of this compound has been successfully achieved from the leaves of Betula pendula Roth and the flowers of Rhododendron pulchrum. auctoresonline.orgcabidigitallibrary.org

In a typical application, an isocratic RP-HPLC method can separate major flavonoid glycosides, including this compound, within 30 minutes, with diode-array detection (DAD) used to ensure the purity of the chromatographic peaks. nih.gov For preparative purposes, HPLC can be scaled up to isolate larger quantities of the compound. For instance, flavonoids from cranberries were isolated using a preparative HPLC system with a gradient mobile phase consisting of acidified water, methanol (B129727), and acetonitrile (B52724). nih.gov The use of an acid, most commonly formic acid, in the mobile phase is a frequent practice to improve peak shape and resolution during the analysis of phenolic compounds. encyclopedia.pub

Table 1: Examples of HPLC Methods for this compound Separation

Parameter Method 1: Analysis cabidigitallibrary.org Method 2: Preparative nih.gov Method 3: Analysis nih.gov
Technique HPLC-ESI-MS/MS Preparative HPLC RP-HPLC
Stationary Phase Not specified Not specified Reversed-Phase
Mobile Phase A: 0.1% Formic AcidB: Methanol A: 90% Water, 10% Methanol (pH 3.5)B: 60% ACN, 10% Water, 20% MeOH (pH 3.5) Optimized with "PRISMA" model
Elution Gradient Gradient Isocratic
Flow Rate 0.7 mL/min 21 mL/min Not specified
Detection ESI-MS/MS (Negative ion mode) UV Diode-Array Detection (DAD)

| Source | Rhododendron pulchrum flowers | Cranberry fruit | Betulae folium |

Column chromatography (CC) serves as a fundamental step for the initial fractionation of crude plant extracts, effectively reducing complexity before further purification by HPLC or other methods. The choice of stationary and mobile phases is critical for successful separation.

Silica (B1680970) gel is a widely used stationary phase for the fractionation of extracts. koreascience.kr For instance, an extract from Malus domestica was first subjected to silica gel column chromatography using a dichloromethane-methanol gradient, followed by further purification of the resulting fractions on an RP-18 silica gel column with a methanol-water gradient to isolate this compound. mdpi.com

Sephadex LH-20 is another common choice, particularly for purifying flavonoids. unimi.it It has been employed to isolate Quercetin-3-O-α-arabinoside from the leaves of Byrsocarpus coccineus using methanol as the eluting solvent. unimi.itbioline.org.br In addition to traditional CC, advanced liquid-liquid chromatography techniques like High-Speed Counter-Current Chromatography (HSCCC) have proven highly efficient. HSCCC was used to separate five flavonoid glycosides, including Quercetin-3-O-α-L-arabinofuranoside, from Psidium guajava leaves with purities exceeding 95%. nih.gov This technique avoids irreversible adsorption of the sample onto a solid support. bibliotekanauki.pl

Table 2: Column Chromatography (CC) Strategies for this compound Isolation

Technique Stationary Phase Mobile Phase / Eluent Source Material Reference
Column Chromatography Silica Gel Dichloromethane-Methanol (gradient) Malus domestica (Fuji apples) mdpi.com
Column Chromatography RP-18 Silica Gel Methanol-Water (gradient) Malus domestica fraction mdpi.com
Column Chromatography Silica Gel Ethyl Acetate, Acetone, Methanol Cosmos caudatus extract koreascience.kr
High-Speed Counter-Current Chromatography (HSCCC) Liquid (no solid support) n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) Psidium guajava leaves nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 μm) to achieve faster separations, higher resolution, and greater sensitivity. mdpi.comnih.gov This technique is frequently coupled with mass spectrometry (MS), particularly high-resolution MS like Quadrupole Time-of-Flight (QTOF) or Orbitrap, for robust identification of compounds in complex mixtures. mdpi.comtjpr.org

A UPLC-ESI-Q-Exactive Focus-MS/MS method was developed to analyze the chemical constituents of Melastoma dodecandrum, where Quercetin-3-arabinoside was identified with a retention time of 16.62 minutes on a C18 column. mdpi.com Similarly, UPLC analysis of apple leaf extracts identified Quercetin-3-O-arabinoside in a rapid separation completed in under seven minutes. nih.gov In metabolomic studies of different cranberry cultivars, UPLC coupled with ion mobility mass spectrometry (UPLC-IM-QTOF-MS) was used to putatively identify this compound. usda.gov

Table 3: UPLC Methods for this compound Identification

Parameter Method 1: UPLC-MS/MS mdpi.com Method 2: UPLC nih.gov Method 3: UPLC-MS usda.gov
Technique UPLC-ESI-Q-Exactive Focus-MS/MS UPLC UPLC-IM-QTOF-MS
Column Thermo Scientific Hypersil GOLD C18 (100 x 2.1 mm, 1.9 μm) Not specified Not specified
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Not specified Not specified
Elution Gradient Not specified Not specified
Flow Rate 0.3 mL/min Not specified Not specified
Detection High-Resolution MS/MS Not specified High-Resolution MS
Retention Time 16.62 min < 7 min (total run) 30.68 min

| Source | Melastoma dodecandrum | Apple leaves | Cranberry fruit |

Column Chromatography and Fractionation Strategies

Optimization of Extraction Procedures for Research Scale

The efficiency of isolating this compound begins with the extraction process. Modern methods like ultrasound-assisted extraction (UAE) are often preferred over conventional techniques to improve yields and reduce extraction time and solvent consumption. mdpi.com To maximize the extraction efficiency, statistical approaches such as Response Surface Methodology (RSM) are employed to optimize key variables. nih.govresearchgate.net

A study on Ruby S apple peel used RSM to optimize UAE conditions, investigating the effects of temperature, time, and ethanol (B145695) concentration. nih.gov The optimal conditions were determined to be an extraction temperature of 20°C, an extraction time of 25.3 minutes, and an ethanol concentration of 50%, which maximized the yield of flavonoids, including Quercetin (B1663063) 3-α-l-arabinofuranoside. nih.gov Another study optimized the UAE of phenolics from Acer truncatum leaves, finding the best conditions to be a 66.21% ethanol concentration, a 60°C temperature, and a 267.30 W ultrasonic power setting for 30 minutes. mdpi.com Other critical parameters that influence extraction yield include the particle size of the plant material and the solid-to-liquid ratio. mdpi.com

Table 4: Optimized Extraction Parameters for Flavonoids Including this compound

Parameter Optimal Condition (Ruby S Apple Peel) nih.gov Optimal Condition (Acer truncatum Leaves) mdpi.com General Method (Argania spinosa Leaves) tjpr.org
Method Ultrasound-Assisted Extraction (UAE) Ultrasound-Assisted Extraction (UAE) Ultrasonic Bath Extraction
Solvent 50% Ethanol in water 66.21% Ethanol in water 70% Methanol in water
Temperature 20 °C 60 °C Not specified
Time 25.3 min 30 min 30 min
Solid-to-Liquid Ratio Not specified 1:15.31 g/mL 1:10 g/mL

| Optimization Model | Response Surface Methodology (RSM) | Response Surface Methodology (RSM) | Not applicable |

Purity Assessment and Validation Techniques

Following isolation and purification, it is essential to assess the purity of this compound and validate its chemical structure. A combination of chromatographic and spectroscopic methods is used for this purpose.

HPLC is the primary tool for purity assessment, where a pure compound should ideally appear as a single, sharp peak. Commercial standards of this compound are often certified with a purity of ≥95% or ≥98% as determined by HPLC. acmec.com.cn In research settings, the purity of isolated fractions is similarly confirmed by HPLC, often aiming for a purity level above 95%. nih.gov The use of a diode-array detector (DAD) in HPLC can further help in assessing peak purity by comparing spectra across the peak. nih.gov

Structural elucidation and confirmation are achieved using spectroscopic techniques. Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, which help in identifying the quercetin aglycone and the arabinose sugar moiety. nih.govmdpi.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR) provides detailed information about the chemical structure, confirming the connectivity of atoms and the stereochemistry of the glycosidic bond. nih.govnih.govjmb.or.krjmb.or.kr Additional spectroscopic data from Ultraviolet (UV) and Infrared (IR) spectroscopy can also be used to support the structural identification. nih.gov Method validation often includes determining parameters like accuracy through recovery tests. mdpi.com

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentbioline.org.brtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton skeleton.

¹H NMR and ¹³C NMR Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental one-dimensional techniques that provide initial and crucial data for the structural determination of Quercetin-3-arabinofuranoside.

¹H NMR Analysis: The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For this compound, characteristic signals are observed for the flavonoid nucleus and the arabinose sugar moiety. The aromatic region of the spectrum shows signals corresponding to the protons of the A and B rings of the quercetin (B1663063) backbone. For instance, meta-coupled protons on the A-ring (H-6 and H-8) typically appear as doublets around δ 6.20 and 6.40 ppm. bioline.org.br The protons of the B-ring (H-2', H-5', and H-6') also show distinct signals, confirming the substitution pattern of the quercetin nucleus. bioline.org.bracgpubs.org A key signal is the anomeric proton of the arabinose sugar, which helps to determine the nature of the glycosidic linkage. An anomeric proton signal (H-1") appearing as a doublet around δ 5.17 ppm with a small coupling constant (e.g., J = 3.5 Hz) suggests an α-linkage for the arabinose moiety. bioline.org.br

Table 1: ¹H and ¹³C NMR Data for this compound (Avicularin)

Note: Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. The solvent used can cause variations in chemical shifts.

Position¹³C NMR (δ in ppm)¹H NMR (δ in ppm, J in Hz)
Quercetin Moiety
2159.0-
3135.6-
4179.5-
5163.0-
699.96.20 (d, J=1.2)
7166.0-
894.76.39 (d, J=1.5)
9158.4-
10105.7-
1'123.1-
2'117.67.74 (d, J=1.5)
3'145.9-
4'149.8-
5'115.96.88 (d, J=8.5)
6'123.27.58 (dd, J=8.0, 2.0)
Arabinofuranoside Moiety
1"104.45.17 (d, J=3.5)
2"78.1
3"75.7
4"78.4
5"62.5

Data compiled from multiple sources. bioline.org.bracgpubs.orgrsc.org

2D NMR Techniques (COSY, NOESY, HETCOR, HMBC)bioline.org.br

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule, providing definitive structural proof. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It is used to trace the connectivity of protons within the A and B rings of the quercetin moiety and through the arabinose sugar. universiteitleiden.nl

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is crucial for determining the stereochemistry and the spatial relationship between the sugar and the aglycone.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹³C-¹H). This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure of this compound. bioline.org.br

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative 2D NMR techniques as it shows long-range correlations (typically over 2-3 bonds) between carbon and proton atoms. bioline.org.br A key HMBC correlation for this compound is the one observed between the anomeric proton of the arabinose (H-1") and the C-3 carbon of the quercetin aglycone. researchgate.net This correlation definitively confirms the attachment of the arabinose sugar at the 3-position of the quercetin backbone.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisbioline.org.brtandfonline.comacgpubs.orgresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)bioline.org.br

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like flavonoid glycosides. In the analysis of this compound, ESI-MS is used to determine its molecular weight. In negative ion mode, a prominent peak corresponding to the deprotonated molecule [M-H]⁻ is typically observed at a mass-to-charge ratio (m/z) of 433. acgpubs.org This observation is consistent with the molecular formula C₂₀H₁₈O₁₁. researchgate.net High-resolution ESI-MS can provide the exact mass, further confirming the elemental composition. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Metabolite Profilingacgpubs.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. This technique is invaluable for structural elucidation and for identifying known compounds in complex mixtures, a process often referred to as metabolite profiling. ucdavis.edu

For this compound, the fragmentation of the [M-H]⁻ ion (m/z 433) in an MS/MS experiment yields characteristic product ions. A common fragmentation pathway involves the neutral loss of the arabinose sugar moiety (132 Da), resulting in a major fragment ion at m/z 301. mdpi.com This fragment corresponds to the deprotonated quercetin aglycone [Quercetin-H]⁻. Further fragmentation of the quercetin aglycone can also be observed, providing additional structural confirmation. mdpi.comnih.gov This fragmentation pattern is a key signature used to identify this compound in complex biological or plant extracts. ekb.egfrontiersin.org

Table 2: ESI-MS and MS/MS Fragmentation Data for this compound

Ionm/z (mass-to-charge ratio)Interpretation
[M-H]⁻433Deprotonated molecule
[M-H-132]⁻301Loss of the arabinofuranoside moiety, resulting in the quercetin aglycone fragment

Data compiled from multiple sources. acgpubs.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterizationbioline.org.bracgpubs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as flavonoids.

The UV-Vis spectrum of this compound in a solvent like methanol (B129727) typically exhibits two major absorption bands, which are characteristic of the flavonoid structure. bioline.org.br

Band I: This band appears in the range of 350-385 nm and is associated with the cinnamoyl system (B-ring and the C-ring). mdpi.com

Band II: This band is observed in the range of 250-270 nm and corresponds to the benzoyl system (A-ring). mdpi.com

The precise positions of these absorption maxima (λmax) can be influenced by the solvent and the substitution pattern of the flavonoid. The presence of these two distinct bands is a strong indication of a flavone (B191248) or flavonol nucleus. d-nb.info For this compound, characteristic absorption bands have been reported at approximately 300 nm, 360 nm, and 400 nm. bioline.org.br

Table 3: UV-Vis Absorption Maxima for this compound

BandApproximate λmax (nm)Associated Chromophore
Band I360Cinnamoyl system (B-ring)
Band II258, 300Benzoyl system (A-ring and C-ring)

Data compiled from multiple sources. bioline.org.brmdpi.com

Comparison with Literature Data and Reference Standards

The definitive identification of this compound, isolated from various natural sources, is consistently achieved by comparing its spectroscopic data with previously published values and, where available, with certified reference standards. This comparative analysis is a crucial final step in the structural elucidation process, ensuring the accuracy of the compound's identification.

Researchers who have isolated this compound, also known as avicularin (B192226) or guajavarin, from sources such as Polygonum alpinum, Byrsocarpus coccineus, Hypericum scabrum, and Malus domestica have relied on this comparative methodology. tandfonline.combioline.org.brmdpi.commdpi.com The process involves meticulous comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data obtained from the isolated compound with data reported in established scientific literature. bioline.org.brmdpi.commdpi.comscielo.br

For instance, studies often report that the ¹H-NMR and ¹³C-NMR spectral data for their isolated sample are "consistent with," "in agreement with," or "compare very well with" data found in existing publications. bioline.org.brmdpi.com This concordance in chemical shifts (δ) and coupling constants (J) provides strong evidence for the correct identification of both the quercetin aglycone and the arabinofuranose sugar moiety, as well as their specific linkage at the C-3 position. bioline.org.brscielo.br

The structural assignment is further solidified through various 1D and 2D NMR experiments, including DEPT, HSQC, and HMBC, with the resulting spectra being matched against literature precedents. bioline.org.br The negative ion electrospray ionization mass spectrometry (ESI-MS) often shows a quasi-molecular ion peak at m/z 433 [M-H]⁻, which corresponds to the molecular formula C₂₀H₁₈O₁₁, further corroborating the identification when compared to literature values. mdpi.com

The following tables present a compilation of ¹H and ¹³C NMR spectral data for this compound from different studies, illustrating the consistency of the data across various sources.

Table 1: ¹H-NMR Spectral Data for this compound

Proton δ (ppm) in Pyridine-d₅ mdpi.com δ (ppm) in CD₃OD bioline.org.br δ (ppm) in CD₃OD scielo.br
H-6 6.72 (d, J=2.1 Hz) 6.20 (d, J=1.2 Hz) 6.2 (d, J=2 Hz)
H-8 6.67 (d, J=2.1 Hz) 6.39 (d, J=1.5 Hz) 6.4 (d, J=8 Hz)
H-2' 8.29 (d, J=2.2 Hz) 7.74 (d, J=1.5 Hz) 7.6 (d, J=2 Hz)
H-5' 7.35 (d, J=8.4 Hz) 6.88 (d, J=8.5 Hz) 6.8 (d, J=8 Hz)
H-6' 7.99 (dd, J=8.4, 2.2 Hz) 7.58 (dd, J=2, 8.0 Hz) 7.5 (dd, J=8, 2 Hz)
H-1'' 6.52 (br. s) 5.17 (d, J=3.5 Hz) 5.5 (d, J=1.3 Hz)
H-2'' 4.67 (br. d, J=9.2 Hz) - 4.1 (dd, J=4 Hz)
H-3'' 4.41 (m) - 3.7 (dd, J=6 Hz)
H-4'' 4.32 (t, J=9.3 Hz) - 3.5 (m, J=4, 6 Hz)
H-5'' 5.10 (br. s) - 3.3 and 3.2 (m)
OH-5 13.31 (br. s) - -

Data presented as chemical shift δ in ppm (multiplicity, coupling constant J in Hz).

Table 2: ¹³C-NMR Spectral Data for this compound

Carbon δ (ppm) in CD₃OD bioline.org.br δ (ppm) in CD₃OD scielo.br
C-2 158.0 156.94
C-3 135.5 133.42
C-4 179.5 179.53
C-5 163.0 160.86
C-6 99.8 98.45
C-7 165.8 163.82
C-8 94.6 93.34
C-9 159.2 156.42
C-10 105.5 103.92
C-1' 123.0 120.96
C-2' 118.0 115.32
C-3' 145.9 144.86
C-4' 149.8 148.11
C-5' 116.2 115.32
C-6' 123.0 121.50
C-1'' 104.8 107.63
C-2'' 77.0 81.90
C-3'' 68.0 76.62
C-4'' 73.0 85.65
C-5'' 62.0 60.42

Data presented as chemical shift δ in ppm.

Biosynthesis and Synthetic Approaches

Chemo-Enzymatic and Biocatalytic Synthesis

The limitations of traditional chemical synthesis, particularly the difficulty in achieving regioselectivity, have propelled the development of biological and enzyme-based approaches. These methods offer high specificity, avoiding the need for multiple protection and deprotection steps. The production of Quercetin-3-arabinofuranoside has been successfully demonstrated using whole-cell biocatalysts, primarily engineered microbial systems.

Engineered Microbial Systems (e.g., Escherichia coli) for Flavonoid O-Pentosides Synthesis

Escherichia coli has emerged as a workhorse for the biosynthesis of various flavonoid glycosides, including this compound. jmb.or.krnih.gov Scientists have successfully engineered this bacterium to act as a microbial factory, converting exogenously supplied quercetin (B1663063) into the desired glycoside. This is achieved by introducing the necessary genetic machinery from plants into the E. coli host. jmb.or.kr The use of E. coli provides a scalable and controllable environment for producing plant-specific compounds that are often found in low quantities in their native sources. nih.gov

One of the key advantages of this system is the ability to direct the synthesis towards specific products. For instance, engineered E. coli strains have been developed to produce approximately 160 mg/liter of quercetin 3-O-arabinoside. jmb.or.krnih.gov This whole-cell biotransformation approach circumvents the challenges associated with chemical methods and the high cost of in vitro enzymatic synthesis which requires purified enzymes and expensive sugar donors. nih.gov

Glycosyltransferase (UGT) Engineering and Specificity

The cornerstone of enzymatic glycosylation is the UDP-dependent glycosyltransferase (UGT). These enzymes catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule, such as quercetin. jmb.or.kr The synthesis of this compound relies on a UGT with strict specificity for both the quercetin aglycone and the UDP-arabinose sugar donor.

Research has identified AtUGT78D3 from Arabidopsis thaliana as a key enzyme capable of transferring arabinose from UDP-arabinose specifically to the 3-hydroxyl group of quercetin. jmb.or.krresearchgate.net This high regioselectivity is crucial for avoiding the formation of a mixture of glycosylated isomers, a common problem in chemical synthesis. jmb.or.kr The gene encoding this specific UGT is cloned and expressed in the E. coli host, enabling the targeted glycosylation reaction. jmb.or.krresearchgate.net

Enzyme Detail
Enzyme AtUGT78D3
Source Organism Arabidopsis thaliana
Function Catalyzes the transfer of arabinose from UDP-arabinose to the 3-OH group of quercetin.
Significance High regioselectivity for the 3-position, enabling specific synthesis of this compound. jmb.or.krresearchgate.net

Nucleotide Sugar Pathway Manipulation for Donor Substrate Production (e.g., UDP-arabinose)

A critical component for the synthesis of this compound is the availability of the activated sugar donor, UDP-arabinose. While E. coli produces a range of nucleotide sugars, it does not naturally synthesize UDP-arabinose. nih.gov Therefore, metabolic engineering of the host's nucleotide sugar biosynthesis pathways is essential.

Scientists have devised a multi-step strategy to create a de novo pathway for UDP-arabinose production in E. coli. jmb.or.krnih.gov This involves:

Overexpression of UDP-glucose dehydrogenase (ugd): This increases the pool of UDP-glucuronic acid, a key precursor. jmb.or.kr

Introduction of UDP-xylose synthase (UXS): A plant gene, such as AtUXS from Arabidopsis thaliana, is introduced to convert UDP-glucuronic acid into UDP-xylose. jmb.or.kr

Deletion of competing pathways: The gene arnA, which diverts UDP-glucuronic acid towards another pathway, is often deleted to maximize the flux towards UDP-xylose. jmb.or.kr

Introduction of UDP-xylose epimerase (UXE): A gene like OsUXE from Oryza sativa (rice) is expressed to catalyze the final step, the epimerization of UDP-xylose to UDP-arabinose. jmb.or.krresearchgate.net

By implementing these modifications, the engineered E. coli is equipped with a functional pathway to continuously supply the necessary UDP-arabinose for the glycosylation of quercetin. jmb.or.kr

Engineered Pathway for UDP-arabinose Synthesis in E. coli
Precursor UDP-glucose (native to E. coli)
Step 1 UDP-glucose → UDP-glucuronic acid (Enzyme: Ugd)
Step 2 UDP-glucuronic acid → UDP-xylose (Enzyme: AtUXS)
Step 3 UDP-xylose → UDP-arabinose (Enzyme: OsUXE)
Donor Substrate Produced UDP-arabinose

Stepwise Enzymatic Glycosylation Strategies

In some cases, the synthesis of more complex flavonoid glycosides requires a stepwise approach. This strategy involves using different engineered E. coli strains in sequence to carry out multiple glycosylation reactions. For example, to synthesize a bisglycoside like quercetin 3-O-arabinoside 7-O-rhamnoside, a first strain (e.g., B407) is used to produce this compound (Q-A). jmb.or.krjmb.or.kr The culture filtrate containing the Q-A is then fed to a second engineered strain harboring a different UGT that specifically attaches a rhamnose sugar to the 7-position of the quercetin backbone. jmb.or.krjmb.or.kr

This stepwise biotransformation is advantageous as it prevents the formation of undesired byproducts that can occur when multiple enzymatic reactions are attempted within a single cell, especially if some enzymes exhibit substrate promiscuity. jmb.or.kr This method allowed for the successful synthesis of 45.1 mg/l of quercetin 3-O-arabinoside 7-O-rhamnoside from an initial 100 µM of quercetin. jmb.or.kr

Chemical Synthetic Methodologies for Quercetin Glycosides

While biocatalytic methods are now preferred, the chemical synthesis of quercetin glycosides has been explored. However, this approach is fraught with challenges, primarily due to the five hydroxyl groups on the quercetin aglycone, which have different reactivities. frontiersin.org

Regioselective Glycosylation Techniques

Achieving regioselective glycosylation to target a specific hydroxyl group, such as the one at the C-3 position, is the principal hurdle in the chemical synthesis of compounds like this compound. The reactivity of the hydroxyl groups in quercetin generally follows the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH. frontiersin.org This inherent reactivity profile means that without intervention, glycosylation would likely occur at the more acidic and accessible 7-OH or 4'-OH positions.

To direct the glycosylation to the C-3 position, a multi-step process involving protecting groups is necessary. This strategy involves:

Selective Protection: The more reactive hydroxyl groups (e.g., at C-7, C-4', and C-3') must be chemically "capped" with protecting groups to prevent them from reacting.

Glycosylation: The partially protected quercetin is then reacted with a suitable arabinose donor (e.g., an acetylated arabinosyl bromide).

Deprotection: Finally, the protecting groups are removed to yield the desired this compound.

Generation of Quercetin Derivatives for Structure-Activity Studies

The therapeutic potential of quercetin is often limited by factors such as low water solubility and poor bioavailability. bohrium.comnih.gov To overcome these limitations and to explore and enhance its biological activities, researchers have focused on the design and synthesis of novel quercetin derivatives. bohrium.comnih.gov These modifications are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural changes in the quercetin molecule influence its biological functions. nih.govnih.gov The generation of a diverse library of derivatives allows for systematic investigation into the roles of different functional groups and their positions on the flavonoid scaffold, ultimately guiding the development of compounds with improved efficacy and pharmacological profiles. bohrium.comnih.gov The primary strategies for creating these derivatives involve chemical synthesis, enzymatic modification, and whole-cell biotransformation. nih.govthieme-connect.com

Enzymatic and Chemoenzymatic Synthesis

Enzymatic methods are highly valued for their regioselectivity and mild reaction conditions, which prevent the degradation of the flavonoid structure and avoid the complex protection-deprotection steps often required in chemical synthesis. thieme-connect.com

Glycosylation: Glycosylation is a predominant modification strategy for producing quercetin derivatives. nih.gov The attachment of sugar moieties to the quercetin aglycone can significantly alter its physical and biological properties, including solubility and bioavailability. nih.govbiomedpharmajournal.org Glycosyltransferases (GTs) are key enzymes that catalyze the transfer of a sugar from an activated donor, like a nucleoside diphosphate (B83284) sugar (NDP-sugar), to the quercetin molecule. nih.gov Engineered microorganisms, particularly Escherichia coli, are frequently used as hosts to express these GTs for biotransformation. nih.gov

For instance, quercetin 3-O-glucoside has been synthesized by engineering E. coli to overexpress flavanol-3-O-glucosyltransferase (RF5). nih.gov Similarly, stepwise methods in engineered E. coli have been used to produce quercetin diglycosides, such as quercetin-3-O-glucoside and quercetin 3-O-arabinose. nih.gov this compound, also known as avicularin (B192226), is a naturally occurring derivative where an arabinofuranose sugar is attached to the 3-hydroxyl position. nih.gov Studies have evaluated its antioxidant properties and its ability to act as a transthyretin (TTR) stabilizer. unipi.it

Different microorganisms can produce distinct glycosylation patterns. Biotransformation of quercetin with the fungus Gliocladium deliquescens yields isoquercitrin (B50326) (quercetin-3-O-β-D-glucopyranoside), while Streptomyces strains can produce various glucuronide derivatives, such as quercetin 4'-O-β-glucuronide and quercetin 3-O-β-glucuronide. nih.gov

Acylation: Acylation, the addition of an acyl group, is another effective enzymatic strategy to modify quercetin and its glycosides, often to improve their lipophilicity and cell membrane penetration. thieme-connect.comresearchgate.net Hydrolases like lipases, proteases, and esterases are effective biocatalysts for these reactions. thieme-connect.com Lipase (B570770) B from Candida antarctica (CALB) is a widely used enzyme for the acylation of flavonoid glycosides. thieme-connect.com The enzymatic acylation of quercetin 3-O-glycosides (Q3Gs) is a key method for improving bioavailability. researchgate.net

Sulfation: Chemoenzymatic methods have also been developed to produce sulfated quercetin derivatives, which are important metabolites in vivo. nih.gov Using arylsulfotransferase from Desulfitobacterium hafniense, researchers have synthesized various mono- and di-sulfated quercetins, such as quercetin-3′-O-sulfate and quercetin-4′-O-sulfate. nih.gov While these sulfated metabolites were generally less active than quercetin in some antioxidant assays, they remained effective antiradical and reducing agents, with their activity profile differing based on the position of the sulfate (B86663) group. nih.gov

Chemical Synthesis

While enzymatic methods offer high selectivity, chemical synthesis provides a route to derivatives that may not be accessible through biocatalysis.

A significant challenge in the chemical synthesis of quercetin derivatives is the similar reactivity of its multiple hydroxyl groups, which can lead to a mixture of randomly modified products. spandidos-publications.com To achieve regioselectivity, multi-step strategies involving protection, modification, and deprotection are often necessary. nih.govresearchgate.net For example, a four-step approach (benzylation-hydrolysis-acylation-hydrogenation) using rutin (B1680289) as a starting material has been developed to synthesize regioselectively acylated quercetin analogues at the C3 position, such as quercetin-3-O-propionate and quercetin-3-O-butyrate. spandidos-publications.com

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to create a library of flavonoid derivatives for biological screening. researchgate.netmdpi.com This method involves the coupling of a halogenated flavonoid with a boronic acid derivative in the presence of a palladium catalyst. researchgate.netmdpi.com

Table 1: Methods for Generating Quercetin Derivatives for Structure-Activity Studies

Method Key Features Examples of Enzymes/Reagents Resulting Derivatives Citations
Glycosylation (Biotransformation) High regioselectivity; uses engineered microbes or purified enzymes. Glycosyltransferases (GTs), E. coli, Streptomyces sp. Quercetin-3-O-glucoside, this compound, Quercetin glucuronides nih.govmdpi.com
Acylation (Enzymatic) Improves lipophilicity; mild reaction conditions. Lipases (e.g., Candida antarctica lipase B), Proteases Acylated quercetin glycosides thieme-connect.comresearchgate.net
Sulfation (Chemoenzymatic) Produces metabolic derivatives. Arylsulfotransferase Quercetin-3′-O-sulfate, Quercetin-4′-O-sulfate nih.gov
Chemical Synthesis (Multi-step) Allows for novel structures but can be complex and low-yielding. Protecting groups, Acyl chlorides, Hydrogenation catalysts Regioselectively acylated quercetins (e.g., Quercetin-3-O-propionate) spandidos-publications.com

| Chemical Synthesis (Cross-Coupling) | Creates C-C bonds to attach new aryl groups. | Palladium catalysts, Boronic acids | Arylated flavonoids | researchgate.netmdpi.com |

Table 2: Examples of Synthesized Quercetin Derivatives for SAR Studies

Derivative Name Method of Generation Studied Activity/Purpose Citations
Quercetin-3-O-glucoside Biotransformation (E. coli expressing GTs) Improved bioavailability nih.gov
This compound (Avicularin) Glycosylation Antioxidant, TTR stabilization nih.govunipi.it
Quercetin-3′-O-sulfate Chemoenzymatic (Arylsulfotransferase) Antiradical and reducing agent, metabolic studies nih.gov
Quercetin-4′-O-sulfate Chemoenzymatic (Arylsulfotransferase) Ferric reductant, lipoperoxidation inhibitor nih.gov
Quercetin-3-O-propionate Chemical Synthesis (from Rutin) Improved lipophilicity, antiplatelet activity spandidos-publications.com
Quercetin-3-O-butyrate Chemical Synthesis (from Rutin) Improved lipophilicity, antiplatelet activity spandidos-publications.com
Quercetin-3-O-valerate Chemical Synthesis (from Rutin) Improved lipophilicity, antiplatelet activity spandidos-publications.com

Investigation of Biological Activities and Underlying Mechanisms

Antioxidant Mechanisms and Oxidative Stress Modulation

The compound exerts its antioxidant effects through a variety of mechanisms, including the direct neutralization of reactive species and the modulation of the body's endogenous antioxidant systems. biosynth.combiosynth.com

Quercetin-3-arabinofuranoside has demonstrated notable efficacy in neutralizing harmful free radicals. Its antioxidant action is linked to its ability to sequester these reactive molecules, thereby mitigating oxidative stress. researchgate.net In cell-free assays, it has been shown to effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) radicals. caymanchem.com

In addition to direct radical scavenging, this compound can exert antioxidant effects by chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). biosynth.comresearchgate.net By binding to these metals, it can inhibit their participation in reactions, such as the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. nih.gov

Research on various phenolic compounds has highlighted the structural features important for chelation. For flavonoids, the ability to chelate metal ions is often associated with the hydroxyl and carbonyl groups in their structure. nih.govbiorxiv.org While the glycosylation at the C-3 position can sometimes reduce chelating efficiency compared to the aglycone, this compound still demonstrates this capability. mdpi.comnih.gov In a comparative study, it showed moderate ferrous ion chelating activity (68.13%), ranking alongside several other quercetin (B1663063) glycosides. mdpi.com This mechanism is a key component of its protective effects against oxidative damage. biosynth.com

While direct evidence detailing the specific effects of this compound on enzymatic and non-enzymatic antioxidant systems is less prevalent than for its aglycone, the activities of Quercetin are well-documented and provide a likely model for its glycoside's mechanism. Quercetin has been shown to enhance the body's antioxidant defenses by upregulating key enzymes and molecules. nih.gov

Quercetin boosts the activity of superoxide dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and catalase (CAT), which then decomposes hydrogen peroxide into water. mdpi.comnih.govmdpi.com It also increases the levels of glutathione (B108866) (GSH), a critical non-enzymatic antioxidant that acts as a hydrogen donor in the detoxification of reactive oxygen species (ROS). mdpi.comsemanticscholar.org These effects are often mediated through the activation of signaling pathways like the Nrf2-ARE pathway, which controls the gene expression of many antioxidant enzymes. nih.govnih.gov By bolstering these endogenous systems, Quercetin provides sustained protection against cellular oxidative damage. nih.gov

This compound has demonstrated protective effects against oxidative damage in specific cellular models. A notable study investigated its role in protecting retinal cells from blue light-induced damage, a model relevant to age-related macular degeneration (AMD). nih.gov In this research, the compound, referred to as QA (Quercetin-3-O-α-l-arabinopyranoside, a closely related isomer), protected A2E-laden retinal pigment epithelium (RPE) cells from blue light-induced apoptosis. nih.gov It was also found to inhibit the copper-induced oxidation of low-density lipoprotein (LDL) in cell-free assays, with an IC50 of 3.8 µM, showcasing its potential to prevent lipid peroxidation. caymanchem.com These findings highlight its capacity to shield cells from various sources of oxidative injury. biosynth.com

Interactive Table: Antioxidant and Protective Activities of this compound Below is a summary of key research findings. Use the filter to select a specific activity.

Modulation of Enzymatic and Non-Enzymatic Antioxidant Systems (e.g., SOD, CAT, GSH)

Anti-Inflammatory Signaling Pathways and Mediators

This compound (Avicularin) is recognized for its anti-inflammatory properties. nih.govcaymanchem.com It modulates inflammatory responses by interfering with key signaling pathways and reducing the production of inflammatory mediators.

Research indicates that this compound inhibits inflammatory responses in cellular models. For instance, it was shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 macrophage cells. caymanchem.com This effect points to its ability to modulate key inflammatory pathways.

While studies specifically detailing the effect of this compound on cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are emerging, the extensive research on its parent aglycone, Quercetin, offers significant insight. Quercetin is a well-established inhibitor of these pro-inflammatory cytokines across various models. mdpi.comnih.gov It has been shown to downregulate the expression of TNF-α, IL-1β, and IL-6 in conditions of inflammation. mdpi.comnih.gov This inhibition is often achieved by blocking signaling cascades such as the NF-κB and MAPK pathways, which are critical for the transcription of these cytokine genes. nih.govwjgnet.com Given that Avicularin (B192226) demonstrates anti-inflammatory action, it is plausible that its mechanism involves a similar suppression of these key pro-inflammatory cytokines. nih.gov

Attenuation of NF-κB Pathway Activation

This compound, also known as Avicularin, has demonstrated notable inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. semanticscholar.orgacs.org In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Avicularin significantly suppressed the degradation of IκB, a protein that holds NF-κB in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus where it would initiate the transcription of pro-inflammatory genes. biomolther.org This inhibitory action on the NF-κB pathway is a crucial mechanism behind the anti-inflammatory properties of this compound. semanticscholar.orgbiomolther.org

In a mouse model of depression induced by chronic unpredictable mild stress (CUMS), administration of Avicularin was found to inhibit the activation of the MEK/ERK/NF-κB pathway. semanticscholar.org This suggests that the compound's ability to attenuate NF-κB activation extends to in vivo models of neurological conditions. semanticscholar.org Furthermore, in a model of rheumatoid arthritis using TNF-α-treated MH7A cells, Avicularin was shown to repress the MEK-NF-κB pathway, which had been previously identified as a target of Avicularin in RAW 264.7 macrophages. spandidos-publications.com Research has also indicated that Avicularin inhibits the RANKL-induced phosphorylation and degradation of IκBα, an inhibitor of the NF-κB pathway, as well as the phosphorylation of p65 in bone marrow macrophages (BMMs). acs.org

The broader family of flavonoids, including quercetin and its derivatives, are recognized for their ability to modulate the NF-κB pathway. mdpi.com Phenolic compounds, in general, inhibit the NF-κB signaling pathway, which leads to the downregulation of genes expressing inflammation-inducing enzymes and cytokines. mdpi.com

Table 1: Effects of this compound on NF-κB Pathway Activation

Model System Inducer Key Findings Reference(s)
RAW 264.7 Macrophages LPS Suppressed IκB degradation, inhibiting NF-κB translocation. biomolther.org
Chronic Unpredictable Mild Stress (CUMS) Mice CUMS Inhibited the activation of the MEK/ERK/NF-κB pathway. semanticscholar.org
MH7A Cells (Rheumatoid Arthritis Model) TNF-α Repressed the MEK-NF-κB pathway. spandidos-publications.com
Bone Marrow Macrophages (BMMs) RANKL Inhibited IκBα phosphorylation and degradation, and p65 phosphorylation. acs.org

Modulation of MAPK Pathways (e.g., ERK1/2, JNK, p38 MAPK)

This compound (Avicularin) has been shown to modulate mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in converting extracellular signals into intracellular responses. cambridge.org Specifically, Avicularin has demonstrated a significant inhibitory effect on the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. biomolther.orgnih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Avicularin significantly attenuated the activation of the ERK signaling pathway in a concentration-dependent manner. biomolther.org This suppression of ERK phosphorylation is a key mechanism of its anti-inflammatory action. nih.gov

Interestingly, while Avicularin showed a pronounced effect on ERK, it had a negligible impact on the phosphorylation of other MAPKs like JNK and p38 in the same cell line. biomolther.org In a mouse model of depression induced by chronic unpredictable mild stress (CUMS), Avicularin treatment was found to inhibit the activation of the MEK/ERK/NF-κB pathway, further highlighting its role in modulating ERK signaling in a neurological context. semanticscholar.org The aglycone, quercetin, has also been observed to reduce the production of P-JNK and p-p38 in okadaic acid-stimulated HT22 cells. researchgate.net

The broader class of flavonoids, including quercetin, are known to interact with MAPK pathways. cambridge.org Depending on the concentration, quercetin can either activate or inhibit these pathways, leading to either cell survival and protection or pro-apoptotic effects. cambridge.org Another quercetin derivative, Quercetin-3-O-β-D-glucuronide, has also been shown to significantly attenuate LPS-induced activation of JNK and ERK in a concentration-dependent manner, with a minimal effect on p38. nih.gov

Table 2: Modulation of MAPK Pathways by this compound

Compound Model System Key Findings Reference(s)
This compound (Avicularin) RAW 264.7 Macrophages Significantly attenuated LPS-induced ERK phosphorylation; negligible effect on JNK and p38. biomolther.orgnih.gov
This compound (Avicularin) CUMS-induced Depression Mouse Model Inhibited the activation of the MEK/ERK/NF-κB pathway. semanticscholar.org
Quercetin Okadaic acid-stimulated HT22 cells Reduced the production of P-JNK and p-p38. researchgate.net
Quercetin-3-O-β-D-glucuronide RAW 264.7 Macrophages Attenuated LPS-induced activation of JNK and ERK; minor effect on p38. nih.gov

Suppression of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

This compound (Avicularin) has been demonstrated to effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. nih.govresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Avicularin significantly suppressed the protein levels of both iNOS and COX-2 in a concentration-dependent manner. nih.govresearchgate.net This suppression of iNOS and COX-2 expression directly leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively. nih.gov

The anti-inflammatory effects of Avicularin are also observed in other cell types. In TNF-α-treated MH7A cells, a model for rheumatoid arthritis, Avicularin dose-dependently decreased the elevated levels of iNOS and COX-2. spandidos-publications.com Furthermore, in a mouse model of depression induced by chronic unpredictable mild stress, Avicularin significantly reduced the levels of iNOS and COX-2 in the hippocampi of the stressed mice. mdpi.com

The broader family of phenolic compounds, including quercetin and its derivatives, are known to inhibit the NF-κB signaling pathway, which in turn downregulates the gene expression of inflammatory enzymes like iNOS and COX-2. mdpi.com

Table 3: Suppression of iNOS and COX-2 Expression by this compound

Model System Inducer Key Findings Reference(s)
RAW 264.7 Macrophages LPS Significantly suppressed iNOS and COX-2 protein expression in a concentration-dependent manner. nih.govresearchgate.net
MH7A Cells (Rheumatoid Arthritis Model) TNF-α Dose-dependently decreased the expression of iNOS and COX-2. spandidos-publications.com
Chronic Unpredictable Mild Stress (CUMS) Mice CUMS Significantly reduced iNOS and COX-2 levels in the hippocampus. mdpi.com

Impact on NLRP3 Inflammasome Signaling

While direct studies on the impact of this compound on the NLRP3 inflammasome are limited, research on its aglycone, quercetin, provides significant insights. The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune system's response to pathogens and cellular stress, leading to the release of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org

Quercetin has been identified as a non-selective inflammasome inhibitor that can suppress the activation of the NLRP3 inflammasome. frontiersin.org It has been shown to inhibit NLRP3 assembly, caspase-1 activation, and the subsequent release of interleukin (IL)-1β and IL-18 in response to E. coli O157:H7 infection in Caco-2 cells. nih.gov The mechanism of this inhibition involves the protection of mitochondrial integrity and the reduction of mitochondrial reactive oxygen species (ROS) release, which is a known trigger for NLRP3 inflammasome activation. nih.gov Furthermore, quercetin can enhance autophagy, which further blocks ROS generation and the release of pro-inflammatory cytokines. nih.gov

In the context of various diseases, quercetin's ability to modulate the NLRP3 inflammasome is a key aspect of its therapeutic potential. For instance, in liver diseases, quercetin may improve inflammation and fibrosis by regulating NLRP3 activity. nih.gov It is also suggested that quercetin interferes with the oligomerization of the ASC-speck, which is a critical step in the activation of the NLRP3 inflammasome. frontiersin.org Given that this compound is a glycoside of quercetin, it is plausible that it may exert similar effects on the NLRP3 inflammasome, although further research is needed to confirm this.

Table 4: Impact of Quercetin (Aglycone of this compound) on NLRP3 Inflammasome Signaling

Model System Inducer Key Findings Reference(s)
Caco-2 Cells E. coli O157:H7 Inhibited NLRP3 assembly, caspase-1 activation, and IL-1β/IL-18 release. nih.gov
General (Review) Various Inhibits NLRP3 and AIM2 inflammasomes; interferes with ASC-speck oligomerization. frontiersin.org
Liver Disease Models (Review) N/A May improve inflammation and fibrosis by regulating NLRP3 activity. nih.gov

Microglia and Astrocyte Modulation in Neuroinflammation

This compound and its aglycone, quercetin, have demonstrated the ability to modulate the activity of microglia and astrocytes, the primary immune cells of the central nervous system, which play a critical role in neuroinflammation. frontiersin.orgfrontiersin.org Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative diseases. frontiersin.org

In the context of depression, the antidepressant effects of quercetin have been linked to the inhibition of microglia. mdpi.com Studies have shown that quercetin can reduce the levels of microglial cells, and its combined treatment with minocycline, a known microglia inhibitor, enhances its antidepressant effects. mdpi.com Activated microglia can shift to a pro-inflammatory state, and the activation of the NLRP3 inflammasome in microglia can exacerbate pathological processes. frontiersin.org

Astrocytes also play a dual role in neuroinflammation. frontiersin.org While they can release pro-inflammatory factors, they are also involved in clearing cellular debris. frontiersin.org The interplay between microglia and astrocytes is crucial in the neuroinflammatory response, and compounds that can modulate their activity are of therapeutic interest. frontiersin.org While direct studies on this compound's specific effects on microglia and astrocyte modulation are still emerging, the known anti-inflammatory and neuroprotective properties of quercetin suggest a similar modulatory role for its glycoside derivatives. mdpi.commdpi.com

Table 5: Modulation of Microglia and Astrocytes by Quercetin (Aglycone of this compound)

Cell Type Condition Key Findings Reference(s)
Microglia Depression Model Quercetin's antidepressant effects are mediated by the inhibition of microglia. mdpi.com
Microglia General (Review) Activated microglia can adopt a pro-inflammatory state; NLRP3 inflammasome activation in microglia can be detrimental. frontiersin.org
Astrocytes General (Review) Can release pro-inflammatory factors and are involved in clearing debris. frontiersin.org

Neurobiological and Neuromodulatory Effects

This compound (Avicularin) has shown significant antidepressant-like effects in animal models, primarily through its anti-inflammatory and neuroprotective mechanisms. semanticscholar.orgmdpi.comnih.gov In a mouse model of depression induced by chronic unpredictable mild stress (CUMS), Avicularin administration significantly decreased depressive-like behaviors, such as reducing immobility time in the forced swim and tail suspension tests, in a dose-dependent manner. semanticscholar.orgmdpi.comnih.gov

The antidepressant effects of Avicularin are closely linked to its ability to suppress neuroinflammation. mdpi.com Specifically, it has been shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the hippocampi of stressed mice. semanticscholar.orgmdpi.com Furthermore, Avicularin inhibits the expression of iNOS and COX-2, key enzymes in the inflammatory cascade. mdpi.com

Another crucial mechanism underlying Avicularin's antidepressant activity is its modulation of key signaling pathways in the brain. semanticscholar.org It has been found to inhibit the activation of the MEK/ERK/NF-κB pathway, which is implicated in the pathophysiology of depression. semanticscholar.org By attenuating these inflammatory and signaling pathways, this compound helps to alleviate the neurobiological changes associated with depression. mdpi.com

Table 6: Mechanisms of Antidepressant-Like Activity of this compound

Animal Model Key Behavioral Outcomes Underlying Mechanisms Reference(s)
Chronic Unpredictable Mild Stress (CUMS) Mice Decreased immobility time in forced swim and tail suspension tests. Reduced hippocampal levels of TNF-α, IL-6, IL-1β, iNOS, and COX-2. Inhibition of the MEK/ERK/NF-κB pathway. semanticscholar.orgmdpi.comnih.gov

Attenuation of Hippocampal Neuronal Apoptosis

This compound, also known as avicularin, has demonstrated a significant capacity to protect hippocampal neurons by reducing apoptosis, the process of programmed cell death. In studies using mouse models of chronic unpredictable mild stress (CUMS), a condition known to induce depressive-like behaviors and neuronal damage, avicularin treatment has been shown to effectively counter these effects. nih.gov Administration of avicularin significantly decreased the apoptosis rate of hippocampal neuronal cells that was otherwise elevated by stress. nih.govsemanticscholar.org

The underlying mechanism for this anti-apoptotic effect involves the regulation of key proteins in the apoptosis pathway. mdpi.com Specifically, avicularin treatment has been found to reduce the levels of pro-apoptotic proteins such as Bax and Caspase-3 in the hippocampus. nih.govmdpi.com By down-regulating these critical mediators of cell death, avicularin helps to prevent the neuroinflammation and apoptosis that occur in the hippocampus under chronic stress. mdpi.com This protective action on hippocampal neurons is a key component of its observed antidepressant-like effects. nih.govsemanticscholar.org

Neuroprotective Effects in Cellular Models

In various in vitro cellular models, this compound has exhibited notable neuroprotective properties against different neurotoxic insults.

One area of investigation involves its effect on oxidative stress. In a study using the human neuroblastoma SH-SY5Y cell line, avicularin was shown to effectively attenuate toxicity induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent. nih.gov The compound reduced apoptosis and bolstered the cells' antioxidant defenses, a neuroprotective effect mediated through the inhibition of NADPH oxidase 4 (NOX4) and the promotion of Nuclear factor erythroid 2-related factor 2 (Nrf2) nuclear translocation. nih.gov

Further research on SH-SY5Y cells has explored its efficacy against toxins relevant to Parkinson's disease models. Avicularin was one of several natural compounds that markedly suppressed the damage induced by rotenone, a mitochondrial complex I inhibitor. scialert.net Its protective actions included attenuating the generation of reactive oxygen species (ROS) and reducing mitochondrial damage, thereby decreasing cell death. scialert.net

In models related to Alzheimer's disease, avicularin has also shown promise. It has been observed to mitigate the neurotoxicity induced by amyloid-beta, a key component of the amyloid plaques found in Alzheimer's brains. researchgate.net In lead-induced neurotoxicity models, which can cause memory impairment and neuronal injury, avicularin has been shown to alleviate nerve damage. mdpi.com These findings from various cellular models underscore the compound's potential to protect neuronal cells from a range of toxic stimuli. nih.govscialert.netmdpi.com

Enzyme Inhibition Studies

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme considered a therapeutic target for cardiovascular and inflammatory diseases. dntb.gov.uanih.gov In a study evaluating compounds from Fuji apples (Malus domestica), this compound was found to inhibit sEH with a half-maximal inhibitory concentration (IC₅₀) value of 39.3 ± 3.4 μM. dntb.gov.uanih.govresearchgate.net

Kinetic analysis of the inhibition mechanism revealed that this compound acts as a mixed-type inhibitor of sEH. nih.govresearchgate.net Molecular simulation studies further elucidated the interaction, showing that the inhibitor binds to an allosteric site, specifically a pocket to the left of the enzyme's active site, rather than directly competing with the substrate at the active site itself. nih.govresearchgate.net These analyses confirmed that this compound can stably bind to the sEH enzyme. nih.govresearchgate.net

Table 1: sEH Inhibitory Activity of this compound

CompoundSourceIC₅₀ (μM)Type of Inhibition
This compoundMalus domestica39.3 ± 3.4Mixed

Monoamine Oxidase (MAO) Inhibition

The antidepressant effects of quercetin and its derivatives are often linked to their ability to inhibit monoamine oxidases (MAO), enzymes that metabolize mood-regulating neurotransmitters like serotonin (B10506). mdpi.comnih.gov Quercetin itself is known to be a more potent inhibitor of MAO-A than MAO-B. mdpi.com Several studies have suggested that the antidepressant action of quercetin glycosides may be connected to their ability to inhibit MAO-A, thereby increasing serotonin levels in the brain. mdpi.com For example, Quercetin 4′-O-glucoside was found to reduce MAO-A activity in the brains of stressed mice. mdpi.com

Anti-Elastase and Anti-Collagenase Activities

This compound (avicularin) has been identified as a component in plant extracts that exhibit inhibitory activity against elastase and collagenase, enzymes responsible for the breakdown of elastin (B1584352) and collagen in the skin. gsconlinepress.com The degradation of these structural proteins is a hallmark of skin aging. gsconlinepress.com

Extracts from Cosmos caudatus containing avicularin have been shown to inhibit the activity of collagenase. gsconlinepress.com Specifically, fractions of these extracts demonstrated an ability to suppress the expression of matrix metalloproteinase-1 (MMP-1) and MMP-3, which are types of collagenases, in skin cells. dntb.gov.ua Similarly, extracts from Hypericum origanifolium, which also contain avicularin, showed significant inhibition of collagenase activity. researchgate.net While these studies often test complex extracts, the presence of this compound is linked to the observed anti-aging enzymatic inhibition. gsconlinepress.comresearchgate.net

Molecular Mechanisms in Cellular Metabolism

This compound, also referred to as avicularin or guaijaverin (B191363), influences several key molecular pathways involved in cellular metabolism, particularly concerning glucose and lipid homeostasis.

One of the primary mechanisms identified is the regulation of glucose transport. Studies have shown that both avicularin and guaijaverin can significantly promote the expression of the GLUT4 protein on the membrane of fat cells. spkx.net.cnbiocrick.com GLUT4 is a critical transporter responsible for glucose uptake into cells. acs.org By increasing GLUT4 expression, the compound enhances glucose uptake from the bloodstream. spkx.net.cnbiocrick.com Further investigation into this mechanism revealed that avicularin suppresses the accumulation of intracellular lipids by repressing the binding of the transcription factor C/EBPα to the promoter region of the GLUT4 gene, thereby modulating GLUT4-mediated glucose uptake in adipocytes. acs.org

In the context of hepatic glucose metabolism, avicularin has been shown to decrease the expression of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), while increasing the expression of glycogen (B147801) synthase through the PI3K/AKT/FOXO1 and PI3K/AKT/GSK3β pathways. mdpi.com It also influences the activity of glycogenolysis rate-limiting enzymes. mdpi.comnih.gov

Beyond glucose metabolism, the compound also impacts lipid metabolism. Avicularin and guaijaverin have been found to significantly inhibit the release of free fatty acids from fat cells. spkx.net.cnbiocrick.com This is a crucial aspect of its hypoglycemic activity. biocrick.com In models of acute liver failure, avicularin demonstrated the ability to activate the Nrf2/heme oxygenase 1 (HO-1)/glutathione peroxidase 4 (GPX4) pathway, which plays a role in mitigating ferroptosis, a form of cell death dependent on iron and oxidative stress. nih.gov It also modulates the AMPK/Nrf2 pathway, which is associated with mitigating memory impairment. mdpi.com

Repression of GLUT4-Mediated Glucose Uptake and Lipid Accumulation in Adipocytes

This compound has been shown to suppress the accumulation of intracellular lipids in adipocytes (fat cells). acs.orgnih.gov This effect is achieved through the repression of glucose transporter 4 (GLUT4)-mediated glucose uptake. acs.orgnih.gov The compound decreases intracellular triglyceride levels and reduces the expression of genes that promote fat cell development, such as peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and fatty acid-binding protein 4 (aP2). acs.org However, it does not appear to affect the expression of genes involved in lipogenesis (the formation of fat) or lipolysis (the breakdown of fat). acs.org

The mechanism behind this involves the significant suppression of GLUT4 gene expression in a concentration-dependent manner. acs.orgnih.gov Furthermore, this compound represses the binding of the transcription factor C/EBPα to the promoter region of the GLUT4 gene. acs.orgnih.gov This indicates that the compound inhibits intracellular lipid accumulation by reducing glucose uptake that is activated by C/EBPα and mediated by GLUT4 in adipocytes. acs.orgnih.gov Other flavonoids, such as myricetin (B1677590) and catechin-gallate, have also been found to inhibit glucose uptake in isolated rat adipocytes. nih.gov

Table 1: Effect of this compound on Adipocytes

Biological Process Effect of this compound Key Molecular Targets
Lipid Accumulation Suppression of intracellular lipid accumulation. acs.orgnih.gov PPARγ, C/EBPα, aP2 acs.org
Glucose Uptake Repression of GLUT4-mediated glucose uptake. acs.orgnih.gov GLUT4 acs.orgnih.gov
Gene Expression Decreased expression of adipogenic genes. acs.org C/EBPα, GLUT4 acs.org
Lipogenesis/Lipolysis No significant effect on expression of related genes. acs.org Not Applicable

Activation of AMPK

This compound has been identified as an activator of AMP-activated protein kinase (AMPK). nih.govresearchgate.net In a study involving flavonoids from Psidium guajava leaves, this compound, along with other quercetin glycosides, demonstrated significant activity in activating AMPK in both L6 rat myoblast cells and L02 human hepatic cells. nih.gov AMPK is a crucial enzyme in cellular energy homeostasis, and its activation is generally associated with beneficial metabolic effects. These findings suggest that the activation of AMPK could be a potential mechanism for the hypoglycemic activity of these flavonoids. nih.gov Other studies have also pointed to the role of quercetin metabolites in activating AMPK, which may contribute to the regulation of lipid metabolism. nih.gov

Protein Interaction Studies

Interaction with Transthyretin (TTR) and Stabilization Mechanisms

Transthyretin (TTR) is a transport protein in the blood and cerebrospinal fluid. mdpi.com Under certain pathological conditions, TTR can misfold and form amyloid fibrils, leading to diseases like amyloidosis. mdpi.com Stabilizing the native tetrameric structure of TTR is a key therapeutic strategy to prevent this. nih.govmm713.org

Studies have investigated the ability of this compound and other quercetin derivatives to bind to and stabilize TTR. mdpi.com While quercetin itself is known to bind to TTR, its glycosylated derivatives show varied activity. mdpi.com this compound demonstrated a moderate ability to stabilize TTR, with a fibril formation percentage of 57%, suggesting a relatively poor interaction with the TTR binding sites compared to other quercetin glycosides. mdpi.com A Thioflavin T (ThT) binding assay, which is more sensitive in detecting β-sheet rich aggregates, indicated that in the presence of this compound, TTR might be more prone to aggregation, a result that appears to contradict the turbidity assay findings. mdpi.com

The binding of ligands to TTR occurs in two thyroxine (T4) binding sites. nih.gov The stabilization of the TTR tetramer by small molecules is a recognized approach to inhibit amyloid fibril formation. mdpi.commdpi.com

Table 2: Interaction of Quercetin Glycosides with Transthyretin (TTR)

Compound TTR Fibril Formation (%) Implied Interaction with TTR Binding Sites
This compound 57% mdpi.com Poor mdpi.com
Quercetin-3-O-β-D-glucuronopyranoside 45% mdpi.com Moderate
Quercetin-3-O-β-D-glucopyranoside 45% mdpi.com Moderate
Quercetin-3-O-β-D-galactopyranoside 40% mdpi.com Moderate
Quercetin-3-O-α-L-arabinopyranoside 40% mdpi.com Moderate

Binding with other target proteins (e.g., SARS-CoV-2 related proteins)

In the context of the COVID-19 pandemic, researchers have explored the potential of various natural compounds to interact with proteins of the SARS-CoV-2 virus. In silico studies, which use computer simulations for molecular docking, have investigated the binding affinity of quercetin derivatives with key viral proteins. nih.govresearchgate.netnih.gov

One such study identified Quercetin 3-O-arabinoside 7-O-rhamnoside as having a high binding affinity for the papain-like protease (PLpro) of SARS-CoV-2. nih.govnih.gov Another derivative, Quercetin 3-[rhamnosyl-(1->2)-alpha-L-arabinopyranoside], was predicted to have a strong binding affinity with the spike protein's receptor-binding domain. nih.govresearchgate.net These computational findings suggest that quercetin derivatives could potentially interfere with the virus's lifecycle. nih.govscielo.br However, it is crucial to note that these are in silico predictions and require further validation through in vitro and in vivo studies. scielo.br

Other research has also pointed to the potential of quercetin and its derivatives to inhibit other viral targets like the 3C-like protease (3CLpro) and the RNA-dependent RNA polymerase (RdRp). nih.govplos.org Additionally, this compound has been studied for its inhibitory activity on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov

Structure Activity Relationship Sar Studies

Influence of Glycosylation Position and Sugar Moiety on Biological Activity

The attachment of sugar molecules (glycosylation) to the quercetin (B1663063) aglycone is a critical modification that significantly alters its biological properties. nih.govpan.olsztyn.pl The position of this glycosylation and the type of sugar attached are key determinants of the resulting compound's bioavailability and mechanism of action. pan.olsztyn.plnih.gov

In nature, the most common site for glycosylation on the quercetin molecule is the hydroxyl group at the C-3 position. pan.olsztyn.pl Quercetin-3-arabinofuranoside, also known as avicularin (B192226) or guaijaverin (B191363), features an arabinofuranose sugar attached at this C-3 position. nih.gov This specific structural feature is crucial. While glycosylation can sometimes reduce certain activities compared to the free aglycone, it can also enhance solubility, alter absorption pathways, and confer novel biological functions. nih.govpreprints.org For example, the absorption of quercetin glycosides from the gastrointestinal tract is highly dependent on the nature and position of the sugar substituent. pan.olsztyn.pl While the quercetin aglycone can be absorbed via passive diffusion, glycosides often require enzymatic deglycosylation before absorption can occur. nih.gov

The structure of the sugar itself—in this case, an arabinofuranose—plays a distinct role. Different sugar moieties (such as glucose, rhamnose, galactose, or arabinose) result in derivatives with varying biological profiles. pan.olsztyn.pl Studies comparing different quercetin glycosides have shown that the type of sugar can influence the compound's ability to interact with specific enzymes or proteins. mdpi.comkoreascience.kr For instance, research on transthyretin (TTR) stabilization showed that quercetin derivatives with arabinopyranoside or arabinofuranoside moieties behaved differently than those with glucoside or galactoside, with the arabinose-containing compounds appearing to make TTR more aggregative in one assay. mdpi.com This highlights that the specific five-membered ring structure of arabinofuranose in this compound is a key factor in its biological activity profile.

Comparison of this compound with Quercetin Aglycone and Other Glycosides

When comparing the biological activity of this compound to its parent compound, quercetin aglycone, and other related glycosides, a complex picture emerges. The quercetin aglycone, with its free hydroxyl groups, often exhibits superior antioxidant activity in in vitro chemical assays. nih.gov However, this does not always translate to superior biological effects in vivo.

Glycosylation can lead to enhanced activity against specific targets. A notable example is the inhibition of angiotensin-converting enzyme (ACE). One study reported that Quercetin-3-arabinopyranoside and Quercetin-3-O-galactopyranoside showed inhibitory potencies against ACE that were 2-3 times more active than the quercetin aglycone itself. koreascience.kr Similarly, this compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), with a reported IC50 value of 39.3 ± 3.4 μM. researchgate.net

Comparisons with other glycosides reveal further nuances. Rutin (B1680289) (quercetin-3-O-rutinoside) has been shown to have better α-amylase inhibitory activity than quercetin, while their α-glucosidase inhibition was similar. koreascience.kr In contrast, studies on the hypoglycemic effects in IR HepG-2 cells showed that this compound, along with astragalin (B1665802) and quercetin, exhibited appreciable activity by reducing glucose production and increasing glycogen (B147801) synthesis. mdpi.com The choice of the sugar moiety clearly modulates the interaction with different biological targets. For instance, in studies against the influenza virus, quercetin-3-O-rhamnoside was identified as a potent candidate, highlighting that a rhamnose sugar may be preferable for that specific target. nih.gov

Table 1: Comparative Inhibitory Activity of Quercetin and its Glycosides
CompoundTarget EnzymeReported IC50 ValueReference
This compoundSoluble Epoxide Hydrolase (sEH)39.3 ± 3.4 μM researchgate.net
Quercetin-3-O-arabinopyranosideAngiotensin-Converting Enzyme (ACE)14.8 μM koreascience.kr
QuercetinAngiotensin-Converting Enzyme (ACE)35.3 μM koreascience.kr
Rutin (Quercetin 3-O-rutinoside)α-Amylase43 nM koreascience.kr
Quercetinα-Amylase61 nM koreascience.kr

Role of Specific Structural Features in Modulating Enzymatic Activity

The ability of this compound to modulate enzyme activity is directly related to its specific structural features. The arabinofuranose moiety is not merely a passive addition; it actively participates in the binding and inhibition mechanism.

Similarly, its activity against angiotensin-converting enzyme (ACE) is enhanced by the presence of the sugar moiety. koreascience.kr The glycosylation at the C-3 position appears to improve its interaction with the enzyme, leading to stronger inhibition compared to the un-glycosylated quercetin. koreascience.kr This suggests that the sugar group may form additional hydrogen bonds or other interactions within the enzyme's active site, thereby increasing binding affinity and inhibitory potency. The capacity of flavonoids to form hydrogen bonds and engage in π-π stacking interactions is key to their ability to modulate enzyme activity. dovepress.com The addition of the arabinofuranose sugar provides extra hydroxyl groups and a flexible ring structure that can optimize these interactions for specific enzyme targets.

Computational Approaches to SAR Prediction

Computational methods, or in silico approaches, have become invaluable tools for predicting the structure-activity relationships of natural compounds like this compound. These techniques allow researchers to model interactions at the molecular level, saving time and resources in drug discovery. plos.org

Molecular docking is a prominent computational technique used to predict the binding affinity and orientation of a ligand (like this compound) within the active site of a target protein. plos.org Studies have successfully used this method to investigate the interaction of this compound with various enzymes. For example, molecular docking and dynamics simulations showed that it can stably bind to a pocket adjacent to the active site of soluble epoxide hydrolase (sEH). researchgate.net Other docking studies have explored its potential as an inhibitor of the SARS-CoV-2 main protease, where glycosylated flavonoids generally showed good binding affinities. plos.org

Another computational tool, the Prediction of Activity Spectra for Substances (PASS), has been used to screen for potential biological activities. In one study, PASS prediction was used to evaluate several compounds, including Quercetin-3-α-arabinoside, for their potential antineoplastic activity against breast cancer. d-nb.info The compound showed a considerable probability of activity (Pa = 0.628), justifying further investigation. d-nb.info These computational approaches provide crucial insights into the binding modes and potential therapeutic applications of this compound, guiding experimental validation.

Table 2: Computational Docking and Prediction for this compound
TargetComputational MethodKey FindingReference
Soluble Epoxide Hydrolase (sEH)Molecular Docking and DynamicsBinds stably to an allosteric pocket next to the enzyme's active site. researchgate.net
Estrogen Receptor AlphaMolecular DockingEvaluated for binding interaction to investigate potential against breast cancer. d-nb.info
General Biological ActivitiesPASS PredictionPredicted to have antineoplastic (breast cancer) activity with a probability (Pa) of 0.628. d-nb.info
Angiotensin-Converting Enzyme (ACE)QSAR (general)Phytochemicals including quercetin glycosides identified as potent ACE inhibitors. acs.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Methods for Quantification in Biological Matrices and Plant Extracts

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of Quercetin-3-arabinofuranoside from complex samples. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most utilized methods, typically employing reversed-phase columns (e.g., C18) for separation. researchgate.netfrontiersin.org

The choice of mobile phase is critical for achieving good resolution. Typically, a gradient elution involving a mixture of an aqueous solvent (often with an acid modifier like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. nih.govnih.gov For instance, a gradient system of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) has been successfully used for the separation of various flavonoid glycosides, including this compound. nih.gov

Quantification is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance at specific wavelengths. auctoresonline.org Quercetin (B1663063) and its glycosides exhibit characteristic UV absorption maxima, which aids in their detection. mdpi.com In one study, this compound was identified in cranberry and Fuji apple peel extracts using an HPLC-DAD-ESI/MS system. nih.gov Another study quantified Quercetin-3-α-L-arabinofuranoside in various American cranberry cultivars, finding the highest levels in the 'Searles' cultivar (613.80 ± 3.66 µg/g DW). mdpi.com

High-Speed Counter-Current Chromatography (HPCCC) has also been applied for the preparative isolation of Quercetin-3-O-arabinoside from plant extracts like Laguncularia racemosa, demonstrating its utility for obtaining pure compounds for further study. researchgate.net

Table 1: Quantification of this compound in Plant Extracts This table is interactive. Users can sort columns to compare data.

Plant SourceCultivar/VarietyAmount Detected (µg/g DW)Analytical MethodReference
American Cranberry (Vaccinium macrocarpon Aiton)'Searles'613.80 ± 3.66UPLC-DAD mdpi.com
American Cranberry (Vaccinium macrocarpon Aiton)'Prolific'459.60 ± 1.22UPLC-DAD mdpi.com
American Cranberry (Vaccinium macrocarpon Aiton)'Bergman'450.93 ± 1.13UPLC-DAD mdpi.com
American Cranberry (Vaccinium macrocarpon Aiton)'Baifay'440.17 ± 1.05UPLC-DAD mdpi.com

To ensure the reliability and reproducibility of quantification results, analytical methods must be thoroughly validated. mdpi.com Key validation parameters include accuracy (closeness to the true value), precision (repeatability of measurements), and sensitivity (defined by the Limit of Detection, LOD, and Limit of Quantification, LOQ). wjarr.comresearchgate.net

Accuracy: Often evaluated through recovery studies. In a method developed for cranberry flavonoids, total recovery was determined by adding known amounts of analytical standards to the sample matrix. The accuracy, assessed by recovery percentages, was required to be within the 80–110% range. mdpi.com For a method analyzing spinach flavonoids, spike recovery was between 100.5% and 107.8%. frontiersin.org

Precision: Expressed as the Relative Standard Deviation (RSD) of repeated measurements. It is typically assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days). encyclopedia.pub For a UPLC-DAD method analyzing phenolic compounds in cranberry, the precision was excellent, with an RSD of less than 2%. researchgate.net

Sensitivity: LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. mdpi.com For a UPLC-DAD method validated for cranberry analysis, the LOD for various flavonols ranged from 0.38 to 1.01 µg/mL, and the LOQ ranged from 0.54 to 3.06 µg/mL. researchgate.net A separate UHPLC-MS/MS method for spinach flavonoids calculated LOD based on a 3:1 signal-to-noise ratio and LOQ at a 10:1 ratio. frontiersin.org

Table 2: Example of Method Validation Parameters for Flavonoid Analysis This table is interactive. Users can sort columns to compare data.

ParameterMethodValue/RangeReference
Linearity (R²)UPLC-DAD> 0.999 researchgate.net
Precision (%RSD)UPLC-DAD< 2% researchgate.net
Recovery (Accuracy)UPLC-DAD80–110% researchgate.netmdpi.com
Limit of Detection (LOD)UPLC-DAD0.38–1.01 µg/mL researchgate.net
Limit of Quantification (LOQ)UPLC-DAD0.54–3.06 µg/mL researchgate.net

Hyphenated techniques, which couple the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry (MS), are powerful tools for the analysis of this compound. creative-proteomics.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is frequently used for both identification and quantification. frontiersin.org This technique offers superior resolution and speed compared to conventional HPLC. mdpi.com In MS/MS, a precursor ion corresponding to the mass of this compound (m/z 435 in positive mode) is selected and fragmented to produce characteristic product ions (e.g., m/z 303, corresponding to the quercetin aglycone after the loss of the arabinose sugar moiety). researchgate.net This fragmentation pattern provides a high degree of confidence in the identification. This approach has been used to identify this compound in cranberry and apple. nih.govmdpi.com

More advanced techniques like Ultra-Performance Liquid Chromatography-Ion Mobility-Mass Spectrometry (UPLC-IM-MS) add another dimension of separation based on the ion's size, shape, and charge, further enhancing peak capacity and specificity.

Method Validation Parameters (e.g., Accuracy, Precision, Sensitivity)

Metabolomic Profiling of this compound and its Related Compounds

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. semanticscholar.org UPLC-MS/MS-based metabolomic profiling is a common strategy to map the flavonoid composition of plants and other biological samples. semanticscholar.orgmdpi.com

In these studies, this compound is often identified as one of many metabolites, providing a broader understanding of its biochemical context. For example, a metabolomic study of four different coffee varieties identified Quercetin-3-O-arabinoside (guaijaverin) among 579 metabolites, noting its differential accumulation between the varieties. semanticscholar.org Similarly, metabolite profiling of Laguncularia racemosa led to the identification of Quercetin-3-O-arabinoside and its rhamnoside counterpart. researchgate.net Such profiling is crucial for comparing plant chemotypes, understanding metabolic pathways, and identifying the full spectrum of related compounds that may act synergistically. oup.com

Spectroscopic Quantification Methods

While spectroscopic methods are integral to the analytical techniques described above, their use for direct quantification of this compound in complex mixtures without prior separation is limited. The UV-Vis spectra of different flavonoid glycosides are often very similar, leading to significant spectral overlap that prevents accurate individual quantification. mdpi.com

Therefore, spectroscopy is almost exclusively used as a detection method following chromatographic separation (e.g., HPLC-DAD). nih.govauctoresonline.org The DAD detector acquires a full UV-Vis spectrum at each point in the chromatogram, which aids in peak identification by comparing the spectrum to that of a known standard. nih.gov

Other spectroscopic techniques like Near-Infrared Spectroscopy (NIRS) have been proposed as rapid, non-destructive methods for quantifying total polyphenols in samples, but they lack the specificity to quantify individual compounds like this compound. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of isolated compounds, as was done to confirm the structure of Quercetin 3-O-arabinofuranoside from Malus domestica, but it is not typically used for quantification in complex mixtures due to its lower sensitivity compared to MS. mdpi.com

Pharmacokinetic and Metabolomic Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

The pharmacokinetic profile of Quercetin-3-arabinofuranoside, also known as avicularin (B192226), is characterized by extensive metabolic transformation following administration. phenol-explorer.eufrontiersin.org Like other quercetin (B1663063) glycosides, it is not typically absorbed in its intact form. pan.olsztyn.pl Instead, it undergoes initial hydrolysis in the gastrointestinal tract, primarily mediated by intestinal enzymes such as lactase-phlorizin hydrolase and microbial β-glucosidases in the colon, which cleave the arabinose sugar moiety to release the quercetin aglycone. pan.olsztyn.plmdpi.com This aglycone is the form that is subsequently absorbed, either by passive diffusion or through interactions with glucose transporters. pan.olsztyn.plmdpi.com After absorption, the quercetin aglycone is subject to extensive first-pass metabolism in the enterocytes and the liver. mdpi.comnih.gov

Once the quercetin aglycone is absorbed, it undergoes significant phase II metabolic reactions. nih.govwikipedia.org These enzymatic processes are the primary determinants of the compound's bioavailability and systemic circulation. The main metabolic pathways are glucuronidation, sulfation, and methylation, which occur predominantly in the small intestine and the liver. nih.govresearchgate.net

Glucuronidation: This is a major metabolic route where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the hydroxyl groups of quercetin. mdpi.com Quercetin-3-O-β-glucuronide (Q3G) is a prominent metabolite found in plasma after oral administration of quercetin or its glycosides. nih.govnih.gov Studies in rats have shown that Q3G is a major circulating metabolite, with plasma concentrations significantly higher than the parent aglycone. nih.gov

Sulfation: The addition of a sulfonate group is another key conjugation reaction, catalyzed by sulfotransferases (SULTs). Quercetin-3'-sulfate is one of the primary sulfated metabolites identified in plasma. mdpi.comnih.gov

Methylation: O-methylation, carried out by catechol-O-methyltransferase (COMT), typically occurs at the 3'-hydroxyl group of the catechol structure on the B-ring, resulting in the formation of isorhamnetin (B1672294) (3'-O-methylquercetin). mdpi.comresearchgate.net This methylated form can also undergo subsequent glucuronidation or sulfation. nih.gov

These metabolic conversions result in conjugates that are more water-soluble than the original aglycone, facilitating their excretion. wikipedia.org Consequently, intact quercetin aglycone is rarely detected in systemic circulation; instead, its glucuronidated, sulfated, and/or methylated metabolites are the primary forms found in plasma. nih.govnih.gov

Metabolic ProcessKey EnzymesResulting MetabolitesPrimary Site of Metabolism
DeglycosylationLactase-phlorizin hydrolase, Microbial β-glucosidasesQuercetin (aglycone)Small Intestine, Colon
GlucuronidationUridine diphosphate-glucuronosyltransferases (UGTs)Quercetin-glucuronides (e.g., Quercetin-3-O-glucuronide)Small Intestine, Liver
SulfationSulfotransferases (SULTs)Quercetin-sulfates (e.g., Quercetin-3'-sulfate)Small Intestine, Liver
MethylationCatechol-O-methyltransferase (COMT)Isorhamnetin (3'-O-methylquercetin)Liver

Following absorption and metabolism, the resulting quercetin conjugates are distributed to various tissues. Studies in animal models, particularly rats, have elucidated the distribution patterns of these metabolites. After intravenous injection of quercetin-3-O-β-glucuronide (Q3G), a major metabolite, it was found to distribute rapidly and extensively into tissues supplied with abundant blood flow. nih.gov

The highest concentrations of Q3G were observed in the kidney, followed by the liver and heart. nih.gov Lower, but still detectable, levels were found in the brain, indicating that some quercetin metabolites can cross the blood-brain barrier. nih.govmdpi.com Other studies in rats and pigs have also identified quercetin metabolites in the lungs and colon. mdpi.comnih.gov In rats, a significant portion of absorbed quercetin, over 25%, has been shown to localize in lung tissue. nih.gov The distribution is primarily of the conjugated metabolites, not the parent arabinofuranoside, which is cleared before reaching systemic circulation.

TissueConcentration of Quercetin-3-O-β-glucuronide (ng/g) in RatsTime PointReference
Kidney409.2 ± 118.40.25 h post-IV injection nih.gov
Liver166.1 ± 52.90.25 h post-IV injection nih.gov
Heart97.7 ± 22.60.25 h post-IV injection nih.gov
Brain5.8 ± 1.20.25 h post-IV injection nih.gov

In Vivo Metabolic Transformations (e.g., Glucuronidation, Sulfation, Methylation)

Application of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Metabolite Analysis

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a critical analytical technique for the identification and quantification of this compound and its extensive range of metabolites in biological matrices. nih.govnih.gov This method offers high sensitivity, selectivity, and speed, which are essential for characterizing the complex metabolic profile of flavonoids. ucdavis.edu

The UHPLC system provides rapid and efficient separation of various metabolites from the biological matrix. nih.gov The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode to detect a wide array of compounds. nih.govucdavis.edu

Tandem mass spectrometry (MS/MS) allows for structural elucidation and definitive identification of metabolites. ucdavis.edu In this process, a precursor ion corresponding to a potential metabolite is selected and fragmented to produce characteristic product ions. For example, quercetin glucuronide can be identified by its specific molecular mass and the subsequent fragmentation pattern that shows a loss of the glucuronide moiety (176 Da) and yields fragment ions characteristic of the quercetin aglycone. ucdavis.edu For quantitative analysis, the system is often operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov This approach has been successfully used to quantify quercetin metabolites like sulfates, glucuronides, and methyl conjugates in plasma samples from preclinical studies. ucdavis.edu

ParameterTypical Setting / DescriptionReference
ChromatographyUHPLC (Ultra-High Performance Liquid Chromatography) nih.gov
Ionization SourceElectrospray Ionization (ESI), operated in positive and/or negative modes nih.gov
Mass AnalyzerTriple Quadrupole-Linear Ion Trap (QQQ-LIT) or Quadrupole Time-of-Flight (QTOF) nih.govucdavis.edu
Quantitative ModeMultiple Reaction Monitoring (MRM) nih.gov
Sample PreparationLyophilization, extraction with aqueous methanol (B129727), centrifugation, and filtration nih.gov
Key FunctionSeparation, identification, and quantification of parent compound and its metabolites ucdavis.edu

Compartmental Modeling of Pharmacokinetic Profiles

Pharmacokinetic compartmental modeling is employed to describe and predict the concentration-time course of a compound and its metabolites in the body. For this compound (avicularin) and related quercetin compounds, pharmacokinetic data from animal studies have been fitted to such models to understand their disposition.

A study investigating the pharmacokinetics of avicularin in rats following intravenous administration found that the data was best described by a two-compartment model . biocrick.com This model assumes the body consists of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues), with the drug moving between them. biocrick.com The study noted that avicularin was eliminated rapidly from the systemic circulation. biocrick.com

When quercetin glycosides, including arabinosides from sources like apple peel, are administered orally, the modeling becomes more complex due to the processes of hydrolysis and absorption in the gut. ucdavis.eduscience.gov In these cases, pharmacokinetic profiles have been described using a two-compartment model that incorporates two or three sequential first-order absorption phases. ucdavis.edu This multi-phase absorption reflects the initial hydrolysis and absorption in the small intestine, followed by later absorption in the colon after microbial action, which can result in multiple peaks in the plasma concentration-time curve. ucdavis.edu A pharmacokinetic model developed for quercetin and its conjugates in rats after both oral and intravenous administration also effectively described the absorption and disposition pathways. nih.gov

Compound AdministeredAnimal ModelRoute of AdministrationBest Fit ModelKey FindingReference
Avicularin (this compound)RatIntravenousTwo-compartment modelDemonstrates rapid elimination from the central compartment to a peripheral one. biocrick.com
Quercetin Glycosides (from apple peel)HumanOralTwo-compartment model with sequential absorption phasesComplex absorption process likely due to hydrolysis in different parts of the GI tract. ucdavis.edu
QuercetinRatOral & IntravenousSpecific compartmental modelModel successfully described the disposition of quercetin and its conjugates. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as Quercetin-3-arabinofuranoside, might interact with a protein's active or allosteric site.

Molecular docking studies have been conducted to predict the binding affinity of this compound to several key protein targets. Binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond.

Research has shown that this compound interacts with various enzymes and receptors. In a study targeting proteins of the SARS-CoV-2 virus, Quercetin-3-O-arabinoside 7-O-rhamnoside was found to have a strong binding affinity of -8.2 kcal/mol with papain-like protease (PLpro). nih.gov The interaction was stabilized by nine hydrogen bonds with key amino acid residues: LYS27B, GLN41B, ARG42B, ARG72B, ARG74B, ASN157A, LYS158A, GLU162A, and HIS176A. nih.gov

Another investigation focused on the renin-angiotensin-aldosterone system (RAAS), a critical system in cardiovascular regulation. aem.az While this compound and its counterpart quercetin (B1663063) 3-O-galactoside had similar binding scores, they exhibited weaker interactions with important residues of the Angiotensin II type 1 receptor (AT1R), implying a potentially lower antagonistic effect compared to other quercetin glycosides. aem.az

In the context of metabolic enzymes, this compound was identified as a novel inhibitor of porcine pancreatic lipase (B570770) (PPL). sciopen.com It has also been studied as an inhibitor of soluble epoxide hydrolase (sEH), a therapeutic target for cardiovascular diseases. nih.gov Docking simulations revealed that it binds to an allosteric site of sEH in a mixed-inhibitory mode. nih.govdntb.gov.uamdpi.com Furthermore, docking studies have suggested its potential as an inhibitor for the human estrogen receptor alpha, relevant in breast cancer research. d-nb.info

The following table summarizes the reported binding affinities and interactions for this compound with various protein targets.

Target ProteinLigand DerivativeBinding Affinity (kcal/mol)Interacting ResiduesSource
Papain-like Protease (PLpro)Quercetin 3-O-arabinoside 7-O-rhamnoside-8.2LYS27B, GLN41B, ARG42B, ARG72B, ARG74B, ASN157A, LYS158A, GLU162A, HIS176A nih.gov
Soluble Epoxide Hydrolase (sEH)Quercetin-3-O-arabinosideNot specifiedBinds to an allosteric site nih.govdntb.gov.uamdpi.com
Angiotensin II Type 1 Receptor (AT1R)Quercetin 3-O-arabinosideNot specifiedWeaker interactions with key residues aem.az
Porcine Pancreatic Lipase (PPL)Quercetin-3-O-α-L-arabinofuranosideNot specifiedNot specified sciopen.com
Human Estrogen Receptor AlphaQuercetin-3-α-arabinosideNot specifiedEffective binding observed d-nb.info

A crucial aspect of molecular docking is the identification of the specific binding pocket on the target protein. This information is vital for understanding the mechanism of inhibition and for designing more potent derivatives.

For soluble epoxide hydrolase (sEH), studies have shown that this compound does not bind to the catalytic active site but rather to an allosteric pocket. nih.govdntb.gov.uamdpi.com Specifically, it was found to bind to the left pocket adjacent to the enzyme's active site. nih.govdntb.gov.uaresearchgate.net This type of binding suggests that the compound inhibits the enzyme's function by inducing a conformational change, a hallmark of the "induced fit" theory, rather than by directly competing with the natural substrate. mdpi.com

In the case of SARS-CoV-2's papain-like protease, Quercetin-3-O-arabinoside 7-O-rhamnoside was shown to interact extensively within the binding pocket through multiple hydrogen bonds, indicating a stable and specific interaction. nih.gov Similarly, investigations into its effect on transthyretin (TTR), a protein implicated in amyloid diseases, suggest that this compound is able to bind within the TTR pocket, contributing to the stabilization of its tetrameric structure. mdpi.com

Prediction of Binding Affinities and Active Site Interactions

Molecular Dynamics Simulations for Ligand-Receptor Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms and molecules over time, providing valuable information on the stability of the ligand-receptor complex.

MD simulations were conducted on the complex of this compound and soluble epoxide hydrolase (sEH). nih.govdntb.gov.uaresearchgate.net The results demonstrated that the compound can form a stable bond with sEH under standard physiological conditions (1 bar and 300 K). nih.govdntb.gov.uaresearchgate.net The stability was assessed by analyzing parameters such as potential energy, root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the number of hydrogen bonds over a 10-nanosecond simulation period. researchgate.net

Similarly, the stability of this compound derivatives in complex with SARS-CoV-2 proteins has been evaluated. nih.govresearchgate.net Normal mode analysis of the complex with papain-like protease (PLpro) confirmed its stability. nih.gov Analysis of the Quercetin 3-O-arabinoside 7-O-rhamnoside and PLpro complex included evaluations of mobility, deformability, B-factor, and the elastic network, all of which supported a stable interaction. researchgate.net The mechanisms of inhibition for lipase were also preliminarily investigated using molecular dynamics simulations, confirming stable interactions. sciopen.com

In Silico ADME Prediction and Blood-Brain Barrier Permeability

Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties.

ADME/T (Toxicity) properties for Quercetin-3-α-arabinoside were predicted using the QikProp module of the Schrödinger software suite. d-nb.info The analysis showed that its predicted properties were within the acceptable range for drug-like potential, satisfying Lipinski's rule of five. d-nb.info This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5. However, a separate in silico screening study reported that Quercetin-3-arabinoside violated the Rule of Five (RO5). semanticscholar.org Another study utilized the online OSIRIS program to predict its ADME-T properties. easpublisher.com

The ability of a compound to cross the blood-brain barrier (BBB) is critical for treating central nervous system disorders. There is limited direct in silico data on the BBB permeability of this compound itself. However, studies on its parent aglycone, quercetin, have shown it can permeate the BBB to some extent. nih.govmdpi.com The permeability of flavonoids across the BBB is influenced by factors like lipophilicity and their interaction with efflux transporters such as P-glycoprotein. cambridge.org

The following table summarizes the available in silico ADME predictions for this compound.

PropertyPrediction ToolFindingSource
Drug-Likeness (Lipinski's Rule of Five)QikProp (Schrödinger)Satisfies the rule of five d-nb.info
Drug-Likeness (Lipinski's Rule of Five)SwissADMEViolates the rule of five semanticscholar.org
ADME-T PropertiesOSIRISProperties predicted easpublisher.com

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. These calculations can explain its reactivity, spectroscopic properties, and the nature of its interactions with other molecules.

DFT methods have been used to study the interaction between this compound and silica (B1680970) clusters. ichem.md These calculations, performed with the ωB97X-D hybrid functional and a 6-31G(d,p) basis set, help to understand the adsorption and interaction mechanisms at a quantum level, which is relevant for chromatographic analysis and separation. ichem.md

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.govnih.gov While specific HOMO-LUMO gap values for this compound are not detailed in the provided search context, studies have noted its strong antioxidant activity, a property closely linked to its electronic structure and the ability to donate electrons (related to HOMO energy). researchgate.net The study of such quantum properties is essential for a complete understanding of the compound's biological activities. researchgate.net

Future Research Directions and Methodological Advancements

Development of Novel Biosynthetic Pathways for Enhanced Production

The industrial-scale production of Quercetin-3-arabinofuranoside is often hampered by low yields from natural plant sources and the complexities of chemical synthesis. researchgate.net To address this, researchers are turning to synthetic biology and metabolic engineering to develop robust microbial production platforms. researchgate.netbiotechrep.ir This involves introducing and optimizing flavonoid biosynthetic pathways in well-characterized host organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netmdpi.com

Key strategies for enhancing production include:

Overexpression of Key Enzymes: Increasing the expression of genes encoding enzymes crucial for the flavonoid biosynthesis pathway, such as phenylalanine ammonia-lyase (PAL), cinnamic-4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL), can boost the production of precursor molecules. researchgate.net

Engineering Nucleotide Sugar Pathways: The availability of the sugar donor, UDP-arabinose, is a critical factor. Engineering the host's metabolic pathways to increase the intracellular pool of UDP-arabinose can significantly enhance the glycosylation of quercetin (B1663063). researchgate.netjmb.or.kr This has been demonstrated by expressing genes like UDP-glucose dehydrogenase (Ugd) and UDP-xylose synthase (UXS) to channel metabolic flux towards the desired sugar nucleotide. researchgate.net

Stepwise Biotransformation: A sequential synthesis approach using engineered E. coli strains has shown promise. In this method, one strain is engineered to produce a quercetin glycoside intermediate, which is then converted to the final product by a second engineered strain. jmb.or.krjmb.or.kr

These advancements in synthetic biology offer a sustainable and scalable alternative for producing this compound and its derivatives. biotechrep.irfrontiersin.org

Exploration of Additional Biological Activities and Mechanistic Elucidation in Complex Biological Systems

This compound has demonstrated a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anti-allergic, and anti-tumor activities. medchemexpress.comnih.gov However, the full spectrum of its biological activities and the underlying molecular mechanisms are yet to be fully understood. nih.govspandidos-publications.com

Future research should focus on:

Investigating Novel Therapeutic Targets: Exploring the potential of this compound in other disease contexts is a promising avenue. For instance, its inhibitory effects on enzymes like soluble epoxide hydrolase (sEH), aldose reductase, and fatty acid synthase (FASN) suggest potential applications in cardiovascular and metabolic diseases. caymanchem.comresearchgate.net

Unraveling Complex Signaling Pathways: While it is known to modulate pathways like NF-κB and MAPK, further studies are needed to dissect its precise interactions with various cellular signaling cascades. medchemexpress.comnih.gov Understanding how it regulates gene expression and enzyme activities will provide a more comprehensive picture of its mechanism of action.

In Vivo Studies: Moving beyond cell-based assays to in vivo animal models is crucial to validate the therapeutic potential of this compound and to understand its effects in a complex biological system. researchgate.net

A deeper understanding of its biological functions will pave the way for its development as a therapeutic agent.

Advanced Structural Characterization Techniques for Complex Derivatives

The structural diversity of flavonoid glycosides, including isomers, presents a significant analytical challenge. nih.govdiva-portal.org Advanced analytical techniques are essential for the unambiguous identification and characterization of this compound and its complex derivatives. nih.govresearchgate.net

Key techniques and future directions include:

Multi-stage Mass Spectrometry (MSn): Tandem mass spectrometry is a powerful tool for elucidating the structure of flavonoid glycosides by providing information on the aglycone, the sugar moiety, and the position of glycosylation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While requiring larger sample amounts, NMR spectroscopy provides definitive structural information, including the stereochemistry of the sugar unit. nih.govdiva-portal.org The use of 2D NMR techniques like DOSY and HSQC can aid in the analysis of complex mixtures. diva-portal.orgnih.gov

Combined Approaches: The integration of chromatographic techniques like HPLC with MS and NMR provides a comprehensive approach for the separation and characterization of flavonoid derivatives from complex plant extracts. diva-portal.orgnih.gov

The development of more sensitive and high-throughput analytical methods will be crucial for characterizing novel derivatives and understanding their structure-activity relationships. nih.govresearchgate.net

Integration of Omics Data (e.g., Proteomics, Transcriptomics) with Metabolomics for Deeper Understanding

A systems biology approach, integrating various "omics" technologies, can provide a holistic view of the cellular response to this compound. numberanalytics.com By combining metabolomics with proteomics and transcriptomics, researchers can connect changes in the metabolome to alterations in protein expression and gene transcription. numberanalytics.com

Future research in this area will involve:

Hepatic Transcriptome and Proteome Analysis: Studies have begun to explore the effects of avicularin (B192226) on the liver's transcriptome and proteome, offering insights into its regulatory mechanisms in diabetic models. acs.org

Understanding Flavonoid Networks: Systems biology approaches are being employed to unravel the complex networks involved in flavonoid biosynthesis and regulation. numberanalytics.com

Identifying Biomarkers: Integrating omics data can help identify potential biomarkers for the therapeutic effects of this compound.

This integrated approach will lead to a more profound understanding of the compound's multifaceted biological effects.

Refinement of Computational Models for Predictive Research

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are becoming indispensable tools in flavonoid research. bohrium.comresearchgate.netopenpharmaceuticalsciencesjournal.com These computational models can predict the biological activities of compounds and guide the design of new, more potent derivatives. bohrium.comtandfonline.com

Future directions in computational modeling include:

Predicting Bioactivity: In silico tools can predict a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. tandfonline.comresearchgate.nettandfonline.com Recent studies have used these models to explore the potential of this compound and its derivatives against various disease targets. bohrium.comresearchgate.net

Molecular Dynamics Simulations: These simulations provide insights into the dynamic interactions between ligands and their target proteins, helping to understand binding stability and mechanisms. researchgate.netnih.gov

Machine Learning Approaches: Machine learning algorithms, such as support vector regression, are being used to predict the effects of flavonoids on various biological processes. frontiersin.org

The continuous refinement of these computational models, combined with experimental validation, will accelerate the discovery and development of novel flavonoid-based therapeutics. openpharmaceuticalsciencesjournal.comnih.gov

Q & A

Q. What experimental controls are critical when assessing this compound’s antioxidant activity?

  • Methodology : Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only) in DPPH assays. Normalize EC50 values to total phenolic content (e.g., µg gallic acid equivalents/g extract) to account for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.